molecular formula C28H33NO5 B581863 tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS No. 1225347-14-7

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No. B581863
Key on ui cas rn: 1225347-14-7
M. Wt: 463.574
InChI Key: FYMQDFOUHONGQB-UHFFFAOYSA-N
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Patent
US08546359B2

Procedure details

[5-(6-Benzyloxy-naphthalen-2-yl)-2,2-dimethyl-1,3-dioxinan-5-yl]-carbamic acid tert-butyl ester (1.19 g, 0.00257 mol) and 20% Pd(OH)2 on carbon (20:80, palladium hydroxide:carbon black, 0.243 g; Aldrich) was suspended in ethanol (200 mL, 3 mol; Fisher), purged with N2 then stirred under H2 (balloon) at r.t. overnight. LCMS showed partial conversion. The mixture was transferred to a pressure vessel and continuously stirred under 50 psi of H2 for one day. The mixture was filtered, evaporated and dried in high vacuum to give a solid product (0.914 g, yield 95.3%).
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.243 g
Type
catalyst
Reaction Step Three
Yield
95.3%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:34])[NH:7][C:8]1([C:16]2[CH:25]=[CH:24][C:23]3[C:18](=[CH:19][CH:20]=[C:21]([O:26]CC4C=CC=CC=4)[CH:22]=3)[CH:17]=2)[CH2:13][O:12][C:11]([CH3:15])([CH3:14])[O:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C(O)C>[OH-].[OH-].[Pd+2]>[OH:26][C:21]1[CH:22]=[C:23]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[C:16]([C:8]1([NH:7][C:6](=[O:34])[O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[CH2:13][O:12][C:11]([CH3:15])([CH3:14])[O:10][CH2:9]1)[CH:25]=[CH:24]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(COC(OC1)(C)C)C1=CC2=CC=C(C=C2C=C1)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.243 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred under H2 (balloon) at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a pressure vessel
STIRRING
Type
STIRRING
Details
continuously stirred under 50 psi of H2 for one day
Duration
1 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C1(COC(OC1)(C)C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.914 g
YIELD: PERCENTYIELD 95.3%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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